molecular formula C22H18N4O9S2 B12827977 4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid

4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid

Cat. No.: B12827977
M. Wt: 546.5 g/mol
InChI Key: BINQBZMJVFDZFB-UHFFFAOYSA-N
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Description

4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid typically involves a multi-step processThe sulfonation of the naphthalene ring is another critical step, which is usually carried out under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid has several applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques.

    Biology: Employed in staining procedures to visualize cellular components.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The mechanism of action of 4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid involves its interaction with specific molecular targets. The compound’s sulfonic acid groups enable it to bind to various substrates, facilitating its use as a dye. Additionally, its pyrazole ring structure contributes to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-(Ethoxycarbonyl)-4-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazol-5-yl]diazenyl]-1-naphthalenesulfonic acid
  • 4-[[3-(Methoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid

Uniqueness

4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its stability and intense coloration make it particularly valuable in industrial applications .

Properties

Molecular Formula

C22H18N4O9S2

Molecular Weight

546.5 g/mol

IUPAC Name

4-[[3-ethoxycarbonyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C22H18N4O9S2/c1-2-35-22(28)20-19(21(27)26(25-20)13-7-9-14(10-8-13)36(29,30)31)24-23-17-11-12-18(37(32,33)34)16-6-4-3-5-15(16)17/h3-12,19H,2H2,1H3,(H,29,30,31)(H,32,33,34)

InChI Key

BINQBZMJVFDZFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O

Origin of Product

United States

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